molecular formula C9H17NO3 B11800327 tert-butyl (3S)-morpholine-3-carboxylate

tert-butyl (3S)-morpholine-3-carboxylate

Cat. No.: B11800327
M. Wt: 187.24 g/mol
InChI Key: QTJBNPAWSNUZIC-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-morpholine-3-carboxylate is a chemical compound that features a morpholine ring substituted at the 3-position with a carboxylate group, which is further protected by a tert-butyl group. This compound is often used in organic synthesis as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (3S)-morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Morpholine-3-carboxylic acid+tert-butyl chloroformatetert-butyl (3S)-morpholine-3-carboxylate\text{Morpholine-3-carboxylic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} Morpholine-3-carboxylic acid+tert-butyl chloroformate→tert-butyl (3S)-morpholine-3-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases, depending on the desired product.

Major Products Formed

    Oxidation: Tert-butyl hydroperoxide.

    Reduction: Morpholine-3-methanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (3S)-morpholine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-morpholine-3-carboxylate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carboxylate group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under mild acidic conditions, revealing the free carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-morpholine-3-carboxylate: Similar structure but with different stereochemistry.

    Tert-butyl (3S)-pyrrolidine-3-carboxylate: Similar protecting group but with a pyrrolidine ring instead of a morpholine ring.

    Tert-butyl (3S)-piperidine-3-carboxylate: Similar protecting group but with a piperidine ring.

Uniqueness

Tert-butyl (3S)-morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl (3S)-morpholine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

QTJBNPAWSNUZIC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1COCCN1

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1

Origin of Product

United States

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